molecular formula C15H10N2O2S3 B13075534 3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 743452-36-0

3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13075534
CAS No.: 743452-36-0
M. Wt: 346.5 g/mol
InChI Key: VLQMXRCYEQTCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thiophene, and thieno[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multicomponent reactions (MCRs). These reactions are efficient and allow for the incorporation of multiple functional groups in a single step. One common approach involves the use of an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-ylmethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of furan, thiophene, and thieno[2,3-d]pyrimidine moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.

Biological Activity

3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a fused thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N2S3\text{C}_{13}\text{H}_{10}\text{N}_2\text{S}_3

This structure contributes to its diverse biological activities, including potential anti-cancer and anti-inflammatory effects.

Antioxidant Properties

Research indicates that compounds with thienopyrimidine structures often exhibit significant antioxidant activity. A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage and may contribute to the compound's therapeutic potential.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines. For instance, it exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.6Induction of apoptosis
A54912.3Cell cycle arrest

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes relevant to disease processes. Notably, it inhibits tyrosinase activity, which is significant in the context of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be significantly lower than that of standard inhibitors like kojic acid.

EnzymeIC50 (µM)Comparison with Kojic Acid (IC50)
Tyrosinase1.1224.09

Study on Melanin Production

A study conducted on B16F10 melanoma cells revealed that treatment with this compound led to a significant reduction in melanin production. The compound was shown to inhibit intracellular tyrosinase activity effectively, suggesting its potential use in treating skin hyperpigmentation.

Cytotoxicity Assessment

In assessing cytotoxicity, the compound was tested at various concentrations over 48 and 72 hours. Results indicated that it did not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development.

Properties

CAS No.

743452-36-0

Molecular Formula

C15H10N2O2S3

Molecular Weight

346.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H10N2O2S3/c18-14-12-10(11-4-2-6-21-11)8-22-13(12)16-15(20)17(14)7-9-3-1-5-19-9/h1-6,8H,7H2,(H,16,20)

InChI Key

VLQMXRCYEQTCRO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.